molecular formula C9H13N3O3 B507394 3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 514818-13-4

3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B507394
CAS No.: 514818-13-4
M. Wt: 211.22g/mol
InChI Key: DEDKEFBHLYRAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Isomerization: The compound has been used in the synthesis of various isoxazoles and pyrazoles, showing potential in creating a range of isomers with different substitutions (Martins et al., 2002).
  • Formation of Novel Compounds: It serves as a precursor in forming novel compounds like pyrazole carboxylic acid amides and carboxylates, which are explored for their unique structural and chemical properties (Yıldırım & Korkusuz, 2010).
  • Coordination Polymers: This compound is used in the synthesis of coordination polymers, particularly with metals like Zn(II) and Cd(II), showing interesting chiral and supramolecular structures (Cheng et al., 2017).

Medicinal Chemistry and Bioactivity

  • Carbonic Anhydrase Inhibitors: Derivatives of this compound are studied for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential medicinal applications (Bülbül et al., 2008).
  • Antifungal Activity: Some amide derivatives exhibit significant antifungal activities, indicating potential in agricultural or pharmaceutical applications (Du et al., 2015).

Chemical Characterization and Properties

  • Mechanism of Formation: Research has been conducted on the reaction mechanisms and properties of derivatives of this compound, enhancing understanding of its chemical behavior (Yıldırım, Kandemirli & Akçamur, 2005).
  • Crystal Structures: Studies on crystal structures of complexes formed from derivatives of this compound contribute to the field of crystallography and materials science (Radi et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic Acid, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .

Mode of Action

The compound exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .

Biochemical Pathways

The compound’s interaction with AhR affects the transcription of various genes involved in biological processes such as cell cycle regulation, immune response, and xenobiotic metabolism . By antagonizing AhR, the compound can modulate these processes, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific biological context. Given its role as an AhR antagonist, the compound could potentially influence cellular processes regulated by AhR, such as cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands can affect the compound’s ability to bind to and antagonize AhR . Additionally, factors such as pH, temperature, and the presence of other biochemicals in the environment could potentially influence the compound’s stability and activity.

Properties

IUPAC Name

2-methyl-5-(propan-2-ylcarbamoyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5(2)10-8(13)6-4-7(9(14)15)12(3)11-6/h4-5H,1-3H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDKEFBHLYRAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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